molecular formula C10H20N4O B1476781 1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine CAS No. 2098078-50-1

1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine

Cat. No.: B1476781
CAS No.: 2098078-50-1
M. Wt: 212.29 g/mol
InChI Key: OVZFASVXGUFRTR-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine is a chemical compound that features a piperidine ring substituted with an azidoethyl group and an ethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of a halogenated precursor with sodium azide. For example, starting with 1-(2-bromoethyl)-4-(ethoxymethyl)piperidine, the bromine atom can be replaced by an azide group using sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) under mild heating conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or lithium aluminum hydride.

    Oxidation Reactions: The ethoxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Sodium azide: for nucleophilic substitution.

    Copper(I) bromide: and for click chemistry.

    Hydrogen gas: and for reduction.

    Potassium permanganate: for oxidation.

Major Products Formed:

    Triazoles: from click chemistry.

    Amines: from reduction.

    Carboxylic acids: from oxidation.

Scientific Research Applications

1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition process. The resulting triazole rings are highly stable and can be used to link various molecular entities .

Comparison with Similar Compounds

  • 1-(2-Azidoethyl)piperidine
  • 1-(2-Azidoethyl)-4-methylpiperidine
  • 1-(2-Azidoethyl)-4-(methoxymethyl)piperidine

Comparison: 1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine is unique due to the presence of both an azidoethyl group and an ethoxymethyl group. This combination allows for versatile reactivity, particularly in click chemistry and other substitution reactions. Compared to its analogs, the ethoxymethyl group provides additional functionalization options, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

1-(2-azidoethyl)-4-(ethoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O/c1-2-15-9-10-3-6-14(7-4-10)8-5-12-13-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZFASVXGUFRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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